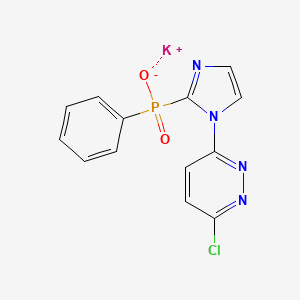

potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule that likely contains a pyridazinyl and imidazol ring, a phenyl group, and a phosphinate group. It’s worth noting that compounds with similar structures have been synthesized and studied for various applications .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods like B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the pyridazinyl and imidazol rings .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, a similar compound, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a solid at room temperature .Scientific Research Applications

Potassium Complexes in Coordination Chemistry

Potassium complexes, such as those derived from imidazol-2-ylidene-N'-phenylureate ligands, demonstrate the versatility of potassium in forming diverse coordination structures. These complexes, including six-membered inorganic iridacycles with [(Ph2PE)2N]− ligands (where E=S or Se), highlight the potential for creating novel molecular architectures. The structural diversity observed in these complexes, from heterocubane cores to polymeric motifs, suggests a wide range of potential applications in materials science and catalysis (Naktode et al., 2015).

Role of Potassium in Enhancing Resistance to Pathogens

Research on potassium phosphite (KPhi) shows its efficacy as a resistance inducer in plants against fungal pathogens. Studies demonstrate that KPhi can activate defence-related enzymes and biochemicals in plants, suggesting its utility in agricultural practices to enhance crop resilience against diseases. This could provide a non-toxic, environmentally friendly approach to managing crop health and yield (Olivieri et al., 2012).

Synthesis and Characterization of Potassium Complexes

The synthesis of potassium complexes involving imidazole derivatives illustrates the potential for creating new compounds with specific properties. These synthetic pathways offer insights into the chemistry of potassium and its interactions with organic ligands, which could be relevant for developing new materials or chemical processes (Haque et al., 2010).

Application in Water Treatment

Studies on potassium ferrate (Fe(VI)) oxidation processes reveal its effectiveness in degrading organic pollutants, such as chlorophene, in water. This underscores the potential of potassium-based compounds in environmental remediation and the treatment of water to remove harmful substances efficiently (Chen et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds would also depend on their specific structure. For instance, 1-(6-chloropyridazin-3-yl)piperidin-4-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, inhaled, or in contact with skin and eyes .

Future Directions

properties

IUPAC Name |

potassium;[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN4O2P.K/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10;/h1-9H,(H,19,20);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDBHHCUAUOBP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClKN4O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)